1-(246Trichlorphenyl)-3-(2chlor-5tetradecanoyl-amino-anilino-4-(34diisopropoxy-phenylazo)pyrazolinon
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(246Trichlorphenyl)-3-(2chlor-5tetradecanoyl-amino-anilino-4-(34diisopropoxy-phenylazo)pyrazolinon” is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. The compound’s structure suggests it may have unique properties due to the presence of multiple functional groups, including trichlorophenyl, chlorotetradecanoyl, anilino, and diisopropoxy-phenylazo groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “1-(246Trichlorphenyl)-3-(2chlor-5tetradecanoyl-amino-anilino-4-(34diisopropoxy-phenylazo)pyrazolinon” likely involves multiple steps, including:
Formation of the pyrazolinone core: This could be achieved through the reaction of hydrazine with a diketone.
Introduction of the trichlorophenyl group: This might involve a nucleophilic substitution reaction.
Attachment of the chlorotetradecanoyl group: This could be done via an acylation reaction.
Addition of the anilino group: This might involve a coupling reaction.
Incorporation of the diisopropoxy-phenylazo group: This could be achieved through an azo coupling reaction.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, especially at the anilino and pyrazolinone moieties.
Reduction: Reduction reactions could target the azo group, converting it to corresponding amines.
Substitution: The trichlorophenyl and chlorotetradecanoyl groups may participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a catalyst or catalyst precursor in organic reactions.
Material Science: Potential use in the development of new materials with unique properties.
Biology
Biochemical Probes: The compound might be used as a probe to study biological processes.
Drug Development:
Medicine
Therapeutic Agents: The compound could be investigated for its therapeutic potential in treating various diseases.
Industry
Dyes and Pigments: The azo group suggests potential use in the dye and pigment industry.
Polymers: Possible applications in the synthesis of novel polymers.
Mechanism of Action
The mechanism of action of “1-(246Trichlorphenyl)-3-(2chlor-5tetradecanoyl-amino-anilino-4-(34diisopropoxy-phenylazo)pyrazolinon” would depend on its specific application. For example, in a biological context, it might interact with specific enzymes or receptors, modulating their activity. In a chemical context, it might act as a catalyst, facilitating specific reactions.
Comparison with Similar Compounds
Similar Compounds
1-(246Trichlorphenyl)-3-(2chlor-5tetradecanoyl-amino-anilino-4-(34diisopropoxy-phenylazo)pyrazolinon: Similar compounds might include other pyrazolinone derivatives with different substituents.
Azo Compounds: Compounds with similar azo groups, such as azobenzene derivatives.
Uniqueness
The uniqueness of “this compound” lies in its complex structure, which combines multiple functional groups, potentially leading to unique chemical and biological properties.
Properties
CAS No. |
109202-70-2 |
---|---|
Molecular Formula |
C3H2INS |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.